1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid is a chemical compound with significant interest in various fields of scientific research, particularly in medicinal chemistry and material science. This compound is characterized by its unique molecular structure, which includes a benzoxazole moiety and a piperidine ring, making it a versatile building block for synthesizing more complex molecules.
The compound is classified under the category of heterocyclic compounds due to the presence of both nitrogen and oxygen atoms in its structure. It is identified by the following details:
This compound has been referenced in various databases including PubChem and BenchChem, highlighting its relevance in both academic and industrial applications .
The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid typically involves several key steps:
This synthetic pathway allows for the efficient production of the compound while minimizing by-products .
The molecular structure of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid features a piperidine ring attached to a benzoxazole moiety. Key structural details include:
This structure indicates the presence of functional groups that contribute to its chemical reactivity and biological activity .
1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid can participate in various chemical reactions:
The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide. This may lead to the formation of carboxylic acids or ketones.
Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
Nucleophilic substitution can occur at the benzoxazole ring when treated with halogens or alkylating agents. The specific products formed depend on the reaction conditions .
The mechanism of action for 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzoxazole ring is known to interact with various biological systems, potentially leading to antimicrobial, antifungal, and anti-inflammatory effects. Ongoing research aims to elucidate these interactions further and explore therapeutic applications against diseases like cancer and neurological disorders .
The compound exhibits properties typical of solid organic compounds:
Key chemical properties include:
Thermal stability and reactivity profiles are crucial for understanding its behavior under various conditions. Detailed studies using spectroscopic methods (like NMR and IR) provide insights into its structural characteristics .
The applications of 1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid span several fields:
It serves as a building block for synthesizing complex organic molecules and ligands in coordination chemistry.
Research continues on its potential biological activities, including antimicrobial and anti-inflammatory properties.
There is ongoing exploration of its therapeutic potential against various diseases, particularly in oncology and neurology.
The compound finds utility in developing new materials such as polymers and dyes due to its unique structural properties .
Benzoxazole-piperidine hybrids constitute privileged structures in drug discovery due to their target versatility, metabolic stability, and capacity for structural diversification. The benzoxazole nucleus serves as a bioisostere for purine bases (adenine/guanine), enabling mimicry of nucleotide interactions with enzymes and receptors [6]. Piperidine, a common pharmacophore in CNS drugs, contributes to improved blood-brain barrier permeability and offers multiple sites for functionalization (N1, C2, C3, C4) [4]. The hybridization of these fragments creates synergistic pharmacological profiles:
Table 1: Therapeutic Applications of Benzoxazole-Piperidine Hybrids
Compound Example | Biological Target | Therapeutic Area | Key Activity |
---|---|---|---|
CJM 126 [2] | MCF-7 breast cancer cells | Oncology | Selective cytotoxicity (IC₅₀ < 1 µM) |
Dacomitinib [2] | EGFR tyrosine kinase | Oncology | Pan-EGFR inhibition |
Letrozole derivatives [2] | Aromatase enzyme (CYP19A1) | Oncology (ER+ breast cancer) | Estrogen synthesis suppression |
Chlorzoxazone [6] | GABAₐ receptors / muscle spindles | Musculoskeletal | Muscle relaxant |
5-HT₄R agonists [5] | Serotonin receptors | Neurology (Alzheimer’s) | Cognitive enhancement |
The carboxylic acid substituent at the piperidine C2 position (as in 1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid) introduces hydrogen-bonding capability and modulates physicochemical properties. This group can serve as:
Recent applications include kinase inhibitors targeting EGFR-overexpressing cancers and modulators of neuronal receptors (e.g., 5-HT₄R) for Alzheimer’s disease [2] [5]. The structural plasticity of these hybrids allows optimization of target affinity (e.g., through N1-alkylation or benzoxazole substitution) while retaining core binding interactions [6].
Benzoxazole anticancer agents evolved from non-selective cytotoxic compounds to targeted therapies. Early derivatives (pre-2000s) like 2-(4-aminophenyl)benzoxazole exhibited broad antiproliferative effects but lacked mechanistic specificity [6]. The discovery of EGFR overexpression in triple-negative breast cancer (TNBC) and aromatase dependency in ER+ breast cancer catalyzed rational design of benzoxazole inhibitors:
Table 2: Evolution of Benzoxazole Anticancer Agents
Era | Representative Agents | Mechanistic Focus | Limitations |
---|---|---|---|
1980s–1990s | Calcimycin (natural product) [6] | Ionophore activity | Non-selective cytotoxicity |
Early 2000s | 2-(4-Aminophenyl)benzoxazole [2] | DNA intercalation | Poor pharmacokinetics |
2010–2015 | Erlotinib-benzoxazole hybrids [2] | EGFR kinase inhibition | Limited efficacy against resistant tumors |
2015–Present | Piperidinylbenzoxazoles [2] [6] | Dual EGFR/aromatase inhibition | Optimization of selectivity profiles |
Key milestones include:
Structural refinements focused on optimizing substitution patterns:
Structural hybridization of benzoxazole, piperidine, and carboxylic acid fragments addresses limitations of single-target agents in complex diseases like cancer. This strategy leverages complementary pharmacophores to simultaneously modulate interconnected pathways:
Synergistic Target Engagement:
In breast cancer, derivatives like 1-(1,3-benzoxazol-2-yl)piperidine-2-carboxylic acid enable dual blockade of EGFR signaling (critical for TNBC) and estrogen synthesis (critical for ER+ BC). This approach counters compensatory pathway activation—a key drawback of single-agent therapies [2]:
Table 3: Multi-Target Profiles of Benzoxazole-Piperidine Hybrids
Compound | EGFR Inhibition (IC₅₀) | Aromatase Inhibition (IC₅₀) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|---|
Unsubstituted benzoxazole [6] | >100 µM | >100 µM | Minimal | None |
N1-Acylhydrazide derivative [2] | 38.7 ± 0.1 µM | 42.9 ± 0.3 µM | Caspase-9 activation | G2/M phase |
Triazolone hybrid [2] | 33.32 ± 0.2 µM | 40.15 ± 0.4 µM | Caspase-3/7 activation | S phase |
Design Advantages:
Docking simulations validate these hybrids’ multi-target capability: The benzoxazole and piperidine moieties occupy distinct subpockets in EGFR and aromatase, while the carboxylic acid forms critical H-bonds across both enzymes [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7